4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride
Overview
Description
4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO4S2 and a molecular weight of 297.78 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Safety and Hazards
The compound is classified as dangerous with a signal word of “Danger”. It falls under hazard class 8 and has precautionary statements P280-P305+P351+P338. The UN number for this compound is 3261, and it has hazard statements H302-H318 . This suggests that the compound is harmful if swallowed and causes serious eye damage.
Mechanism of Action
Target of Action
The primary targets of 4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride are currently unknown . This compound is a unique sulfonyl chloride derivative and is often used in research
Result of Action
As a research compound, it is primarily used for its potential applications in the synthesis of pharmaceutical intermediates and specialty chemicals .
Preparation Methods
The synthesis of 4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and ethanesulfonamide.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation.
Comparison with Similar Compounds
4-Ethanesulfonamido-2-methylbenzene-1-sulfonyl chloride can be compared to other sulfonamide compounds such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the ethanesulfonamide group, making it less versatile in certain applications.
Benzenesulfonamide derivatives: These compounds share the sulfonamide functional group but differ in their substituents, affecting their reactivity and applications.
Properties
IUPAC Name |
4-(ethylsulfonylamino)-2-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-3-16(12,13)11-8-4-5-9(7(2)6-8)17(10,14)15/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBCZUGVLMGKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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